N-Boc-N-methyl-(S)-2-allylglycine

Peptide Synthesis Peptidomimetics Orthogonal Protection

N-Boc-N-methyl-(S)-2-allylglycine (CAS 136092-76-7) is the only building block combining (S)-stereochemistry with N-methylation and an allyl side chain. The N-methyl group eliminates an amide H-bond donor, enhancing membrane permeability and proteolytic stability, while the orthogonal allyl handle enables late-stage diversification via thiol-ene or cross-metathesis. This dual functionality cannot be replicated by simpler analogs like N-Boc-allylglycine or N-Boc-N-methylglycine. Ideal for peptide drug lead optimization, peptoid library synthesis, and targeted therapeutic (ADC) payload attachment. Boc-SPPS compatible.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
CAS No. 136092-76-7
Cat. No. B3067696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-N-methyl-(S)-2-allylglycine
CAS136092-76-7
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(CC=C)C(=O)O
InChIInChI=1S/C11H19NO4/c1-6-7-8(9(13)14)12(5)10(15)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,13,14)/t8-/m0/s1
InChIKeyZPXOGEHHZSOFJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-N-methyl-(S)-2-allylglycine (CAS 136092-76-7): A Specialized Boc-Protected Chiral Building Block for Peptide and Peptoid Research


N-Boc-N-methyl-(S)-2-allylglycine (CAS 136092-76-7) is a synthetic, non-proteinogenic amino acid derivative. It is characterized by an (S)-configured alpha-carbon, a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, an N-methyl substitution, and an allyl (pent-4-enoic) side chain . This specific combination of features categorizes it as a chiral N-alkyl glycine building block. Its primary utility lies in the synthesis of modified peptides, peptidomimetics, and N-substituted glycine oligomers (peptoids), where its unique substituents can be used to introduce conformational constraints, metabolic stability, and functional handles for further chemical modification [1].

Why N-Boc-N-methyl-(S)-2-allylglycine Cannot Be Replaced with Simpler Allylglycine or N-Methyl Analogs in Advanced Synthesis


Generic substitution of N-Boc-N-methyl-(S)-2-allylglycine with its closest analogs, such as N-Boc-allylglycine or N-Boc-N-methylglycine, is not chemically or functionally equivalent. The simultaneous presence of the N-methyl group and the allyl side chain is the critical differentiator. The N-methyl group eliminates a hydrogen-bond donor from the amide nitrogen, which is a key strategy for enhancing membrane permeability, increasing proteolytic stability, and modulating peptide backbone conformation [1]. The allyl side chain provides a unique, orthogonal handle for late-stage functionalization via cross-metathesis or thiol-ene chemistry, which is not present in N-methylglycine derivatives [2]. Conversely, while N-Boc-allylglycine offers the allyl handle, it lacks the critical conformational and pharmacokinetic advantages conferred by N-methylation. Therefore, replacing this compound with one missing either feature fundamentally alters the biophysical properties and synthetic utility of the final product.

Quantitative Differentiation of N-Boc-N-methyl-(S)-2-allylglycine (136092-76-7) from Key Structural Analogs


Comparison of Synthetic Utility and Functional Group Orthogonality for N-Boc-N-methyl-(S)-2-allylglycine

Note: Direct, quantitative comparator data for this specific compound is not available in the peer-reviewed literature or patent databases. The following evidence is based on class-level inference from established principles of peptide chemistry and data on related N-alkyl amino acids, providing context for its differentiation. N-Boc-N-methyl-(S)-2-allylglycine features a tert-butyloxycarbonyl (Boc) group that is orthogonal to the allyl side chain. This is a crucial advantage over compounds like N-Fmoc-N-methyl-(S)-2-allylglycine . The Fmoc group is base-labile and is typically removed under conditions that can also cleave or epimerize peptides on certain resins [1]. In contrast, the Boc group is acid-labile, allowing for the use of orthogonal, base-stable allyl protection strategies. This enables the selective deprotection of the allyl group using Pd(0) catalysts while leaving the Boc group intact, or vice versa, providing greater flexibility in the synthetic route.

Peptide Synthesis Peptidomimetics Orthogonal Protection

Assessment of Stereochemical Purity for N-Boc-N-methyl-(S)-2-allylglycine

The compound is specified as the (S)-enantiomer. While head-to-head biological activity data for this specific building block versus its (R)-enantiomer (e.g., N-Boc-N-methyl-(R)-2-allylglycine) is not found in the searchable literature, the principle of stereochemical integrity is paramount . The (S) and (R) enantiomers are distinct chemical entities that would yield diastereomeric products when incorporated into a larger peptide chain. These diastereomers will have different three-dimensional shapes and, consequently, different biological activities, pharmacokinetic profiles, and binding affinities. The commercial availability of the (S)-enantiomer with a high enantiomeric excess (typically >95% based on vendor specifications) ensures reproducibility in research and a defined stereochemical outcome .

Chiral Synthesis Enantiomeric Purity Peptidomimetic Conformation

Analysis of Stability and Storage Requirements for N-Boc-N-methyl-(S)-2-allylglycine

Vendor-supplied data indicates that N-Boc-N-methyl-(S)-2-allylglycine requires storage under refrigerated conditions (2-8°C) and an inert atmosphere (nitrogen) to maintain long-term stability [1]. This is a common but notable requirement for Boc-protected amino acids. A comparison can be made with its simpler analog, Boc-N-(allyl)-glycine (CAS 58695-42-4), which lacks the N-methyl group and is often specified for storage at room temperature by major suppliers . The requirement for cold storage for the N-methyl analog suggests a potential for increased sensitivity, possibly due to the N-methyl group facilitating a higher rate of decomposition pathways like N-carboxyanhydride (NCA) formation or diketopiperazine (DKP) formation upon activation.

Chemical Stability Storage Conditions Boc-Protected Amino Acid

Physicochemical Property Profile of N-Boc-N-methyl-(S)-2-allylglycine vs. N-Boc-allylglycine Methyl Ester

The molecular properties of N-Boc-N-methyl-(S)-2-allylglycine (C11H19NO4, MW 229.27 g/mol) can be compared to a related peptoid building block, N-Boc-allylglycine methyl ester (C11H19NO4, MW 229.27 g/mol) [1]. The two compounds have the exact same molecular formula and molecular weight but are structural isomers. The key difference is the position of the methyl group: N-methyl on the nitrogen for the target compound, versus a methyl ester at the C-terminus for the comparator. This structural difference has profound functional consequences. The free carboxylic acid of N-Boc-N-methyl-(S)-2-allylglycine is ready for immediate coupling onto a resin or amine in standard SPPS. In contrast, N-Boc-allylglycine methyl ester requires an additional saponification step to generate the free acid before use, adding a step and potentially lowering overall yield [2].

Molecular Properties Peptoid Synthesis Drug-likeness

Recommended Application Scenarios for N-Boc-N-methyl-(S)-2-allylglycine Based on Quantitative Differentiation


Synthesis of Conformationally Constrained and Protease-Resistant Peptide Leads

The specific combination of N-methylation and (S)-stereochemistry in N-Boc-N-methyl-(S)-2-allylglycine makes it an ideal building block for constructing peptide drug leads with improved pharmacological properties. As established, N-methylation is a proven strategy to increase proteolytic stability and membrane permeability, while the chiral center ensures a defined three-dimensional structure [1]. Researchers can incorporate this building block into a peptide sequence to replace a natural amino acid, potentially enhancing the lead compound's oral bioavailability and half-life, which are critical challenges in peptide drug development.

Construction of Orthogonally Protected Peptoid Libraries via Solid-Phase Synthesis

This compound's free carboxylic acid and Boc-protected N-methyl amine make it immediately suitable for incorporation into peptoids (N-substituted glycine oligomers) using standard solid-phase synthesis protocols [2]. The orthogonality of the Boc group with the allyl side chain, as discussed, allows for a dual diversification strategy. The peptoid backbone can be assembled, and then the allyl group on this residue can be selectively functionalized via cross-metathesis to introduce additional diversity, while the Boc group remains intact, enabling further chain extension or other modifications. This level of control is not possible with simpler analogs.

Development of Site-Specifically Modified Bioconjugates

The allyl side chain provides a unique, bioorthogonal handle for late-stage functionalization [3]. After incorporating N-Boc-N-methyl-(S)-2-allylglycine into a larger peptide or protein, the allyl group can be reacted with a functionalized thiol (via thiol-ene 'click' chemistry) or another alkene (via cross-metathesis) under mild conditions. This allows for the precise and controlled attachment of fluorophores, affinity tags (e.g., biotin), polyethylene glycol (PEG) chains, or cytotoxic payloads, which is highly valuable for creating research tools or targeted therapeutics like antibody-drug conjugates (ADCs).

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